![molecular formula C12H11N3O5 B2417300 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide CAS No. 55801-65-5](/img/structure/B2417300.png)
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide
Overview
Description
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is a chemical compound with the empirical formula C18H15N3O5 . It is widely used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide can be represented by the SMILES stringCOC1=C(C=C(C(/C=C(C#N)/C(NC2=CC=CC=C2)=O)=C1)N+=O)OC
. The molecular weight of the compound is 353.33 . Physical And Chemical Properties Analysis
The compound is a solid . The 1H-NMR and 13C-NMR data are available . The compound has a molecular weight of 353.33 .Scientific Research Applications
Spatiotemporally Controlled Drug Release
This compound has been used in the development of a photo-responsive strategy for drug delivery systems . The hydrophobicity of the conjugated nitrophenyl components in the amphiphiles enables their self-assembly with the hydrophobic chemotherapeutic drug (doxorubicin) as the internal drug reservoirs . Upon photo-illumination, the carbamate linkage is susceptible to cleavage for departure of the nitrophenyl components from the pullulan backbone . This leads to structural disassembly and liberation of the cytotoxic doxorubicin payloads .
Development of Stimuli-Responsive Hydrogels
(E)-2-CYANO-3-(4,5-DIMETHOXY-2-NITROPHENYL)ACRYLAMIDE can be used in the development of hydrogels that respond dynamically to various stimuli . These stimuli can include mechanics, thermal energy, light, electric field, ultrasonics, tissue pH, and enzyme levels . Such hydrogels can be used in various biomedical applications, including tissue engineering .
Synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
This compound can be used in the synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanol . This is achieved through a reaction involving the activation of the hydroxyl group of 4,5-dimethoxy-2-nitrophenyl methanol .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound belongs to a class of molecules known as “caged” probes . These molecules are designed to be biologically inactive until UV light-mediated photolysis releases a natural product . This allows for high spatial and temporal control over the release of biologically active products .
Biochemical Pathways
Given its classification as a caged probe, it can be inferred that the compound may be involved in a variety of biochemical pathways depending on the nature of the biologically active product released upon photolysis .
Pharmacokinetics
It is known that the chemical caging process may confer membrane permeability on the caged ligand , which could potentially impact the compound’s bioavailability.
Result of Action
The effects would likely depend on the nature of the biologically active product released upon photolysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (E)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide. For instance, the presence of UV light is necessary for the photolysis of the compound and the subsequent release of the biologically active product . Additionally, the compound is less stable in solution and on silica gel than in solid form .
properties
IUPAC Name |
(E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-19-10-4-7(3-8(6-13)12(14)16)9(15(17)18)5-11(10)20-2/h3-5H,1-2H3,(H2,14,16)/b8-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQNQUBSIXWOQB-FPYGCLRLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)N)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)N)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | |
CAS RN |
55801-65-5 | |
Record name | ALPHA-CYANO-4,5-DIMETHOXY-2-NITROCINNAMAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.